molecular formula C14H10FN3O4S B2743704 Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate CAS No. 1423763-47-6

Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate

Cat. No.: B2743704
CAS No.: 1423763-47-6
M. Wt: 335.31
InChI Key: PBHGCGGPCIFRBO-UHFFFAOYSA-N
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Description

Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a cyano group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amination: Introduction of an amino group.

    Cyano Group Introduction: Addition of a cyano group.

    Esterification: Formation of the ester group.

Each of these steps requires specific reagents and conditions, such as acids for nitration, fluorinating agents, and catalysts for amination and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield a variety of substituted thiophenes.

Scientific Research Applications

Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano, nitro, and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[cyano(4-chloro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-{[cyano(4-fluoro-3-aminophenyl)amino]methyl}thiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of cyano, nitro, and fluorine groups in Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(N-cyano-4-fluoro-3-nitroanilino)methyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4S/c1-22-14(19)13-9(4-5-23-13)7-17(8-16)10-2-3-11(15)12(6-10)18(20)21/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHGCGGPCIFRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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